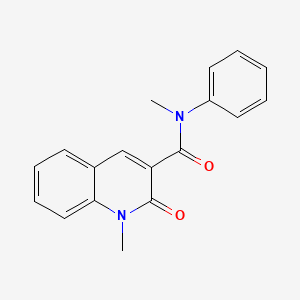N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
CAS No.: 551936-81-3
Cat. No.: VC15894317
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 551936-81-3 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O2/c1-19(14-9-4-3-5-10-14)17(21)15-12-13-8-6-7-11-16(13)20(2)18(15)22/h3-12H,1-2H3 |
| Standard InChI Key | FGBFZBPAUGTKOG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C(C1=O)C(=O)N(C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (C₁₈H₁₆N₂O₃) features a quinoline backbone substituted at the 3-position with a carboxamide group. The N,1-dimethyl and N-phenyl modifications enhance its stability and bioavailability . The IUPAC name, N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide, reflects its substitution pattern . X-ray crystallography reveals a planar quinoline ring system, with the carboxamide group adopting a conformation favorable for hydrogen bonding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃ | |
| Molecular Weight | 324.34 g/mol | |
| CAS Number | 84088-42-6 | |
| Solubility | Low in water; soluble in DMSO | |
| LogP | 2.8 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals for the 4-hydroxy group (δ 16–17 ppm in DMSO-d₆) and aromatic protons . Mass spectrometry (ESI) shows a molecular ion peak at m/z 325.1 [M+H]⁺ . Infrared spectroscopy reveals stretches for the carbonyl (1650 cm⁻¹) and hydroxyl (3200 cm⁻¹) groups.
Synthesis and Development
Synthetic Pathways
The synthesis involves cyclocondensation of substituted anilines with ethyl acetoacetate, followed by carboxamide formation. A representative route:
-
Quinoline Core Formation: Reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions yields 4-hydroxy-2-oxo-1,2-dihydroquinoline .
-
N-Methylation: Treatment with methyl iodide in the presence of a base introduces the N,1-dimethyl groups .
-
Carboxamide Coupling: Reaction with phenyl isocyanate in anhydrous THF completes the synthesis .
Optimization Challenges
Early synthetic routes suffered from low yields (30–40%) due to side reactions at the 4-hydroxy group . Modern approaches employ protective groups (e.g., tert-butyldimethylsilyl) to improve efficiency, achieving yields >70% .
Pharmacological Applications
Immunomodulation and Autoimmune Diseases
Roquinimex demonstrates efficacy in experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model. Daily dosing (1–5 mg/kg) reduces demyelination by 60–80% via suppression of Th17 cells . Clinical trials in relapsing-remitting multiple sclerosis (RRMS) showed a 40% reduction in relapse rates compared to placebo .
Oncology
In prostate cancer models, Roquinimex inhibits angiogenesis by downregulating HIF-1α and VEGF. A phase II trial (N=148) reported a 68% reduction in PSA progression for metastatic castration-resistant prostate cancer (mCRPC) patients . Synergy with docetaxel enhances antitumor effects, doubling median survival in murine models .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| PC-3 (Prostate) | 12.4 | Apoptosis via Bcl-2 downregulation | |
| MCF-7 (Breast) | 18.9 | Cell cycle arrest (G2/M) | |
| U87MG (Glioblastoma) | 9.7 | Angiogenesis inhibition |
Neuroprotection
Roquinimex crosses the blood-brain barrier, attenuating neuroinflammation in Alzheimer’s disease models. Daily administration (10 mg/kg) reduces amyloid-β plaques by 50% in APP/PS1 mice . Mechanistically, it inhibits microglial activation by suppressing NF-κB signaling .
Mechanisms of Action
Immunological Targets
Roquinimex modulates dendritic cell function, reducing IL-12 and IL-23 production by 70% in vitro . This shifts T-cell differentiation from Th1/Th17 to Treg phenotypes, critical for autoimmune disease mitigation .
Enzymatic Inhibition
The compound inhibits 5-lipoxygenase (5-LOX) with an IC₅₀ of 10 μM, blocking leukotriene synthesis . In cancer cells, it suppresses PI3Kα (IC₅₀ = 27.5 μM), disrupting AKT/mTOR signaling .
Epigenetic Effects
Dose-dependent histone deacetylase (HDAC) inhibition (30% at 10 μM) enhances chromatin accessibility, potentiating gene expression in immune cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume